2-(2,2,2-Trifluoroethoxy)phenol

Continuous manufacturing Process chemistry Silodosin intermediate

2-(2,2,2-Trifluoroethoxy)phenol (CAS 160968-99-0) is an ortho-substituted fluorinated phenol with the molecular formula C₈H₇F₃O₂ and a molecular weight of 192.14 g/mol. It is a crystalline solid at ambient temperature (mp 49–50 °C, bp 202 °C) with a predicted pKa of 9.22 and a consensus Log P of approximately 2.4.

Molecular Formula C8H7F3O2
Molecular Weight 192.13 g/mol
CAS No. 160968-99-0
Cat. No. B147642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,2,2-Trifluoroethoxy)phenol
CAS160968-99-0
Molecular FormulaC8H7F3O2
Molecular Weight192.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)O)OCC(F)(F)F
InChIInChI=1S/C8H7F3O2/c9-8(10,11)5-13-7-4-2-1-3-6(7)12/h1-4,12H,5H2
InChIKeyVDWGLBLCECKXRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,2,2-Trifluoroethoxy)phenol (CAS 160968-99-0): Procurement-Grade Fluorinated Phenolic Building Block for Silodosin and Ultra-Short Sedative/Hypnotic Agent Synthesis


2-(2,2,2-Trifluoroethoxy)phenol (CAS 160968-99-0) is an ortho-substituted fluorinated phenol with the molecular formula C₈H₇F₃O₂ and a molecular weight of 192.14 g/mol . It is a crystalline solid at ambient temperature (mp 49–50 °C, bp 202 °C) with a predicted pKa of 9.22 and a consensus Log P of approximately 2.4 . The compound serves as the critical phenolic intermediate in the multi-step synthesis of Silodosin, a commercial α₁-adrenoceptor antagonist for benign prostatic hyperplasia [1], and as the starting phenol for fluorine-substituted phenyl acetate derivatives with ultra-short sedative/hypnotic profiles [2]. Commercial availability at ≥98% purity from multiple suppliers supports its use from medicinal chemistry research through pilot-scale production [3].

Why 2-(2,2,2-Trifluoroethoxy)phenol Cannot Be Replaced by Positional Isomers or Alternative Fluoroalkoxy Phenols in Regiochemistry-Critical Applications


The 2-(2,2,2-trifluoroethoxy) substitution pattern is not interchangeable with the 3- or 4-positional isomers (CAS 658062-74-9 and CAS 129560-99-2, respectively) or with the shorter trifluoromethoxy (–OCF₃) analog. In Silodosin synthesis, the ortho relationship between the phenolic hydroxyl and the trifluoroethoxy chain is essential for constructing the 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl side chain that defines the pharmacophore [1]. The three-carbon spacer between the ether oxygen and the –CF₃ terminus provides a distinct conformational profile versus the direct –OCF₃ group, influencing both the pKa of the phenolic proton (predicted 9.22 vs. approximately 8.7 for 2-trifluoromethoxyphenol) and the lipophilicity balance (Log P ~2.4) . In the sedative/hypnotic phenyl acetate series, substituting 2-(trifluoromethoxy)phenol for 2-(2,2,2-trifluoroethoxy)phenol produced a different intermediate with altered pharmacological properties, demonstrating that the –OCH₂CF₃ group is not a drop-in replacement for –OCF₃ [2]. These structure–activity relationships make generic substitution scientifically invalid without re-optimization of downstream synthetic steps and re-validation of biological activity.

Quantitative Differentiation Evidence: 2-(2,2,2-Trifluoroethoxy)phenol vs. Closest Analogs and Manufacturing Routes


Continuous Manufacturing Selectivity: >98% Mono-Alkylation Selectivity Achieved with Quaternary Ammonium Base Catalyst vs. Conventional Batch Methods

The continuous tubular reactor method using tetra-n-butylammonium hydroxide as catalyst in DMSO achieved a product selectivity of 98.1% for mono-alkylation versus disubstituted byproduct, with a catechol conversion of 98.2% and an isolated yield of 89.2% at a molar ratio of catechol:trifluoroethanol mesylate of 1:1.05 and 45-minute residence time [1]. In contrast, the conventional batch method using NaOH as base in a flask produced significantly lower selectivity due to competing disubstitution on the catechol ring, and NaOH combined with a phase-transfer catalyst (TBAB) also underperformed the quaternary ammonium hydroxide system [1]. The patent explicitly states that conventional intermittent catechol-based methods 'have two reaction sites and high selectivity is difficult to achieve, often accompanied by large amounts of disubstituted byproducts' [1]. Solvent screening data further show that only DMSO (89.2% yield, 98.1% selectivity) and sulfolane (88.7% yield, 97.4% selectivity) produced viable results, whereas DMF (59.3% yield), ethanol (46.1%), and ethyl acetate (36.4%) gave substantially inferior outcomes [1].

Continuous manufacturing Process chemistry Silodosin intermediate Selective mono-alkylation

In Vivo Pharmacological Superiority: Compound 5j Derived from 2-(2,2,2-Trifluoroethoxy)phenol Achieves >50% Faster Behavioral Recovery vs. AZD3043, Propanidid, and Propofol

In the phenyl acetate sedative/hypnotic series built from 2-(2,2,2-trifluoroethoxy)phenol as the starting phenol (compound 1d), the final derivative compound 5j displayed a time-to-walk of 17.3 ± 5.8 s and time-to-behavioral-recovery of 28.2 ± 6.4 s in mice following 2× HD₅₀ bolus administration [1]. These recovery times were reduced by approximately 53% and 57%, respectively, compared to AZD3043 (36.7 ± 6.4 s and 65.5 ± 14.1 s), and by approximately 69% and 66% versus propanidid (56.3 ± 23.5 s and 83.9 ± 17.1 s) [1]. In 20-minute IV infusion studies in rabbits, compound 5j achieved a time-to-walk of 15.5 ± 7.55 s compared to 46.3 ± 11.2 s for AZD3043, 70.2 ± 14.9 s for propanidid, and 167.9 ± 60.8 s for propofol [1]. This rapid recovery profile was maintained across 1-hour and 3-hour infusions without accumulation [1]. Compound 5j also exhibited superior GABAA receptor binding affinity (90.5% radioligand displacement) compared to propanidid (70.2%) and AZD3043 (83.2%), with functional GABAA potentiation EC₅₀ = 12.0 µM [1]. Critically, derivatives built from the alternative 2-(trifluoromethoxy)phenol starting material (compound 1c series) did not produce a compound matching 5j's rapid recovery profile, underscoring the specific contribution of the –OCH₂CF₃ substituent [1][2].

Sedative/hypnotic agents GABAA receptor Ultra-short recovery Soft drug design

Regiochemical Irreplaceability: Ortho-Substitution Pattern Is Mandatory for Silodosin Pharmacophore Construction—Meta and Para Isomers Are Structurally Incompatible

The synthesis of Silodosin requires the specific ortho-(2-) substitution pattern of the trifluoroethoxy group relative to the phenolic hydroxyl to construct the key 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl side chain [1]. In the patented Silodosin process (US 8,471,039), 2-(2,2,2-trifluoroethoxy)phenol (identified as compound XI) is alkylated with 2-chloroethanol at 90–120 °C to form the phenoxyethanol intermediate, which is subsequently activated as the mesylate and condensed with the indoline-amine core [1]. The 3-(2,2,2-trifluoroethoxy)phenol isomer (CAS 658062-74-9) and the 4-(2,2,2-trifluoroethoxy)phenol isomer (CAS 129560-99-2) would produce meta- and para-substituted phenoxyethyl chains, respectively, which are geometrically incompatible with the Silodosin binding pocket at the α₁A-adrenoceptor [2]. In the patent CN102320996A, 2-(2,2,2-trifluoroethoxy)phenol is explicitly designated as intermediate (II), the sole phenolic precursor for the subsequent mesylate ester formation [2]. No patent or literature reference describes the use of the 3- or 4-isomer for Silodosin or any approved α₁-blocker synthesis.

Silodosin synthesis α₁-adrenoceptor antagonist Regiochemistry Pharmaceutical intermediate

CYP Inhibition Selectivity: CYP1A2-Selective Inhibition with No CYP2C19/2C9/2D6/3A4 Liability—Distinct from Non-Fluorinated Phenol Analogs

In silico ADME prediction for 2-(2,2,2-trifluoroethoxy)phenol indicates a selective CYP inhibition profile: CYP1A2 inhibitor (Yes), while CYP2C19, CYP2C9, CYP2D6, and CYP3A4 are all predicted as non-inhibitors . This profile contrasts with the broader CYP inhibition often observed with unsubstituted phenol (which undergoes extensive CYP2E1-mediated oxidation) and with 2-methoxyphenol (guaiacol), which is a known substrate for multiple CYP isoforms [1]. The compound is predicted to be a blood–brain barrier permeant (BBB Permeant: Yes) with high gastrointestinal absorption and a bioavailability score of 0.55, and is not a P-glycoprotein substrate . It carries zero PAINS (Pan-Assay Interference Compounds) alerts and zero Brenk structural alerts, indicating low promiscuous assay interference risk . These predicted properties are consistent with the trifluoroethoxy group's established role in enhancing metabolic stability via the electron-withdrawing –CF₃ terminus, which reduces the electron density on the aromatic ring available for oxidative metabolism compared to non-fluorinated alkoxy analogs [1].

Drug metabolism CYP450 inhibition ADME Drug–drug interaction risk

Physical Form and Handling Differentiation: Crystalline Solid (mp 49–50 °C) Enables Precise Weighing vs. Liquid Fluoroalkoxy Phenol Comparators

2-(2,2,2-Trifluoroethoxy)phenol is an off-white to pale grey crystalline solid with a melting point of 49–50 °C, enabling accurate gravimetric dispensing for research and production applications . In contrast, the structurally related 2-(trifluoromethoxy)phenol is a liquid at ambient temperature (bp 147–148 °C, density 1.332 g/mL) [1], as is 2-(1,1,2-trifluoroethoxy)phenol, which is also reported as a liquid . The 4-positional isomer (CAS 129560-99-2) is also a solid, but the 3-isomer (CAS 658062-74-9) has limited publicly available melting point data, suggesting variable physical form . The solid form of the target compound facilitates storage in sealed, dry conditions at room temperature and reduces volatility-related losses during handling compared to liquid analogs . Commercial specifications from multiple vendors confirm consistent purity (≥98%) and moisture content (≤0.5%), with production available at kilogram scale [2]. The low melting point (~50 °C) also means the compound can be readily melted for liquid-transfer applications if preferred, offering handling flexibility not available with higher-melting solids.

Solid handling Formulation Weighing accuracy Storage stability

High-Value Application Scenarios for 2-(2,2,2-Trifluoroethoxy)phenol Based on Verified Differentiation Evidence


Silodosin API and Generic Intermediate Manufacturing

2-(2,2,2-Trifluoroethoxy)phenol is the irreplaceable ortho-substituted phenolic intermediate for constructing the 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl side chain of Silodosin [1]. The 3- and 4-positional isomers are structurally incompatible with the Silodosin pharmacophore, making regiochemical identity verification (NMR, HPLC) a critical procurement specification [2]. Sourcing the compound from manufacturers employing the continuous tubular reactor process (selectivity >98%, yield ~89%) ensures lower disubstituted impurity burden compared to material from conventional batch processes, directly reducing downstream chromatographic purification costs in GMP intermediate production [3].

Ultra-Short Recovery Sedative/Hypnotic Agent R&D Programs

This compound serves as the starting phenol (compound 1d) for synthesizing fluorine-substituted phenyl acetate derivatives in the compound 5j chemotype, which demonstrated >50% faster behavioral recovery versus AZD3043 (time to walk 17.3 vs. 36.7 s) and propofol (17.3 vs. 76.5 s) in mice, with maintained rapid recovery across 1-hour and 3-hour IV infusions in rabbits [4]. The –OCH₂CF₃ substituent contributes specifically to this profile; substituting 2-(trifluoromethoxy)phenol produces a different intermediate series with altered pharmacological properties [5]. The compound's CYP1A2-selective inhibition profile (with no predicted CYP2D6/3A4 liability) supports its use in sedative/hypnotic candidates where polypharmacy drug–drug interaction risk must be minimized .

Fluorinated Building Block for Medicinal Chemistry Library Synthesis

The crystalline solid form (mp 49–50 °C) enables precise gravimetric dispensing for parallel synthesis and library production, offering superior handling accuracy versus liquid fluoroalkoxy phenol alternatives such as 2-(trifluoromethoxy)phenol (liquid, bp 147–148 °C) and 2-(1,1,2-trifluoroethoxy)phenol (liquid) . The phenolic –OH group provides a versatile handle for esterification, etherification, and Mitsunobu reactions, while the trifluoroethoxy moiety imparts a consensus Log P of ~2.4, BBB permeability, and the metabolic stability advantages associated with fluorine substitution . The compound also carries zero PAINS and zero Brenk alerts, making it suitable for high-throughput screening library construction without promiscuous assay interference concerns .

Analytical Reference Standard and Impurity Profiling for Silodosin Quality Control

2-(2,2,2-Trifluoroethoxy)phenol is used in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) related to Silodosin [6]. Commercially available at ≥98% purity with documented specifications for moisture (≤0.5%) and supporting characterization data (¹H-NMR, MS), the compound serves as both a reference standard for identity testing and as a key marker for monitoring residual starting material in Silodosin API batches [3]. The well-defined melting point (49–50 °C) provides a simple additional identity confirmation test orthogonal to chromatographic methods .

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